molecular formula C9H5ClF4O2 B1433088 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid CAS No. 1431329-72-4

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B1433088
CAS No.: 1431329-72-4
M. Wt: 256.58 g/mol
InChI Key: SQGITFYXJKWEFC-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Historical Context and Discovery

The development of 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid emerged from the broader field of fluorinated organic chemistry, which has experienced substantial growth since the mid-20th century. Fluorinated compounds, particularly those containing trifluoromethyl groups, have become increasingly important in pharmaceutical research due to their enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. The specific compound under investigation represents part of a systematic exploration of halogenated phenylacetic acid derivatives that began gaining prominence in the early 2000s.

The chemical identifier for this compound, registered as Chemical Abstracts Service number 1431329-72-4, suggests its relatively recent addition to chemical databases and commercial availability. The registration pattern indicates that this compound likely emerged from contemporary synthetic chemistry efforts focused on developing novel building blocks for pharmaceutical applications. Research into structurally related compounds has demonstrated their utility in developing kinase inhibitors, as evidenced by studies on similar trifluoromethyl-substituted aromatic compounds that have shown potent activity against various protein kinases.

The synthetic accessibility of this compound has been facilitated by advances in selective halogenation techniques and trifluoromethylation methodologies. Modern synthetic approaches allow for precise control over the substitution pattern, enabling chemists to introduce multiple halogen atoms and trifluoromethyl groups at specific positions on the aromatic ring. This level of synthetic control has made compounds like 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid valuable intermediates in the construction of more complex molecular architectures.

Nomenclature and Identification

International Union of Pure and Applied Chemistry Naming and Conventions

The systematic nomenclature of 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid follows International Union of Pure and Applied Chemistry conventions for substituted aromatic carboxylic acids. The compound's International Union of Pure and Applied Chemistry name is designated as 2-[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetic acid, which precisely describes the substitution pattern and functional groups present in the molecule. This naming convention clearly indicates that the acetic acid moiety is attached to position 1 of the benzene ring, while the chlorine atom occupies position 3, fluorine is located at position 2, and the trifluoromethyl group is positioned at carbon 4.

The International Union of Pure and Applied Chemistry naming system for this compound reflects the priority rules for numbering aromatic compounds with multiple substituents. The carboxylic acid group, being the highest priority functional group, determines the primary chain, while the halogen substituents and trifluoromethyl group are treated as substituents on the phenyl ring. The systematic name provides unambiguous identification of the molecular structure and enables clear communication among researchers working with this compound.

According to International Union of Pure and Applied Chemistry guidelines, the compound can also be named using alternative acceptable nomenclature systems. The benzene ring serves as the parent structure, with the acetic acid side chain and various halogen substituents clearly delineated. This systematic approach ensures that the chemical identity remains consistent across different research contexts and geographic regions.

Chemical Abstracts Service Registry Number and Database Identifiers

The Chemical Abstracts Service registry number 1431329-72-4 serves as the definitive identifier for 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid in global chemical databases. This unique numerical identifier enables unambiguous identification of the compound across different suppliers, research institutions, and regulatory agencies. The Chemical Abstracts Service registration system provides a standardized method for tracking and referencing chemical substances, ensuring consistency in scientific literature and commercial transactions.

Properties

IUPAC Name

2-[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O2/c10-7-5(9(12,13)14)2-1-4(8(7)11)3-6(15)16/h1-2H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGITFYXJKWEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent Route with Halogenated Intermediates

A patented method (CN115959979A, 2022) outlines a preparation route starting from 2-fluoro-3-chlorotrifluoromethane, which is brominated to form an intermediate bromide. This intermediate is then converted into a Grignard reagent by reaction with magnesium metal in tetrahydrofuran (THF). The Grignard reagent is subsequently reacted with ethyl trifluoroacetate to yield the trifluoroacetophenone derivative, which can be further transformed into the target phenylacetic acid derivative.

Key steps and conditions:

Step Reagents/Conditions Description Yield & Notes
a) Bromination 2-fluoro-3-chlorotrifluoromethane + bromination reagent in solvents such as dichloromethane or acetonitrile Formation of 5-bromo-3-chloro-2-fluorotrifluorotoluene intermediate Intermediate isolated
b) Grignard formation Magnesium chips + THF, slow addition of brominated intermediate, temperature controlled below 45 °C Formation of arylmagnesium bromide Reaction stirred 2 h at 40 °C
c) Acylation Addition of ethyl trifluoroacetate in THF at -5 °C to room temperature Formation of 3-chloro-4-fluoro-5-trifluoromethyl trifluoroacetophenone Yield ~79.8%, purity >98.5% by GC

The final product is isolated by acidification, extraction, drying, and distillation under reduced pressure. This method is favored industrially due to relatively high yield and purity, despite the cost and storage challenges of the halogenated starting materials.

Diazotization and Coupling Route

Another approach involves starting from 3-chloro-4-fluoro-5-trifluoromethylaniline, which undergoes diazotization with sodium nitrite to form a diazonium salt. This intermediate is then coupled with trifluoroacetaldehyde oxime, followed by hydrolysis to yield the trifluoroacetophenone intermediate. This method is less commonly used industrially due to complexity and lower scalability but provides an alternative synthetic pathway.

Related Phenylacetic Acid Derivatives Preparation Insights

Although direct detailed procedures for 3-chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid are limited, closely related compounds such as 3-fluoro-5-(trifluoromethyl)phenylacetic acid have well-documented preparation protocols that inform the synthesis of the target compound.

Example synthesis of 3-fluoro-5-(trifluoromethyl)phenylacetic acid derivatives:

Procedure Reaction Conditions Yield Notes
Esterification Reflux of acid with concentrated HCl in methanol for 2.5 h 100% Methyl ester formation, quantitative yield
Reduction DIBAL-H reduction of methyl ester at -70 °C to -50 °C 94% Conversion to aldehyde intermediate
Alkylation Reaction with sodium hydride and benzyl alcohol in NMP at 120 °C for 3 h 48% Formation of benzyloxy-substituted phenylacetic acid derivatives

These procedures demonstrate typical transformations in the phenylacetic acid series, including esterification, selective reduction, and nucleophilic substitution, which could be adapted for 3-chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Grignard Route 2-fluoro-3-chlorotrifluoromethane Bromination reagent, Mg, ethyl trifluoroacetate, THF Bromination at RT, Grignard at <45 °C, acylation at -5 to RT ~79.8 High purity, scalable Expensive starting material, byproduct formation
Diazotization Route 3-chloro-4-fluoro-5-trifluoromethylaniline NaNO2, trifluoroacetaldehyde oxime Diazotization, coupling, hydrolysis Not specified Alternative synthetic route Complex, less industrially viable
Esterification/Reduction (related compound) 3-fluoro-5-(trifluoromethyl)phenylacetic acid HCl/MeOH, DIBAL-H Reflux 2.5 h, low temp reduction 94-100 High yield, well-established Not directly for chloro-fluoro derivative

Research Findings and Industrial Relevance

  • The Grignard reagent route is the most reported and industrially relevant method due to its efficiency and product purity.
  • Control of reaction temperature and solvent choice (THF preferred) is critical to avoid side reactions and maximize yield.
  • The expensive and sensitive nature of halogenated trifluoromethylbenzene intermediates requires careful handling and storage.
  • Alternative diazotization routes provide synthetic flexibility but are less favored for scale-up.
  • Related phenylacetic acid derivatives provide valuable synthetic precedents for functional group transformations applicable to the target compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. Its unique trifluoromethyl group enhances the biological activity of the resulting compounds, making it a valuable component in drug development.

  • Example : It is involved in the synthesis of antiparasitic agents, including Ulifoxolaner, which is used in veterinary medicine to treat parasitic infections in animals .

Wnt/Frizzled Signaling Pathway Modulators

Research indicates that 3-chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid may modulate the Wnt/Frizzled signaling pathway, which is implicated in various diseases such as cancer and metabolic disorders like type II diabetes . Compounds that inhibit this pathway can potentially serve as therapeutic agents for these conditions.

Pesticide Development

Fluorinated compounds are known for their enhanced stability and biological activity, making them suitable for use in pesticides. The incorporation of trifluoromethyl groups can improve the efficacy and selectivity of agrochemical formulations.

  • Research Insight : Studies have shown that fluorinated derivatives exhibit increased activity against pests compared to their non-fluorinated counterparts, suggesting that 3-chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid could be explored for developing new pesticides .

Physicochemical Properties

The presence of fluorine atoms significantly alters the physicochemical properties of organic compounds, often leading to increased lipophilicity and metabolic stability. This characteristic makes fluorinated compounds particularly appealing for pharmaceutical applications.

PropertyDescription
LipophilicityIncreased due to trifluoromethyl group
StabilityEnhanced metabolic stability
Biological ActivityHigher potency compared to non-fluorinated analogs

Safety Data Summary

  • Skin Contact : Causes irritation; wash with soap and water.
  • Eye Contact : Causes serious irritation; rinse with water for at least 15 minutes.
  • Inhalation : Remove to fresh air; seek medical attention if symptoms occur .

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, fluoro, and trifluoromethyl groups can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical properties of 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid and its closest analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Melting Point (°C) Boiling Point (°C) Water Solubility Key Hazards
3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid N/A C₉H₅ClF₄O₂ ~264.6 (estimated) N/A N/A N/A Discontinued
4-Chloro-3-(trifluoromethoxy)phenylacetic acid 886501-02-6 C₉H₆ClF₃O₃ 254.59 61–63 290.4 Insoluble Not classified for acute toxicity
2-(3-Chloro-4-(trifluoromethyl)phenyl)acetic acid 1000568-54-6 C₉H₆ClF₃O₂ 238.6 N/A N/A N/A Similar to fluorinated analogs
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid 914635-43-1 C₁₀H₇ClF₄O₂ 270.6 N/A N/A N/A Skin/eye irritation (H315, H319); Specific organ toxicity (H335)
Key Observations:

The methyl group in 914635-43-1 increases steric hindrance, which may reduce metabolic degradation but elevate toxicity risks .

Physical Properties :

  • Melting Points : 4-Chloro-3-(trifluoromethoxy)phenylacetic acid (61–63°C) has a defined melting point, while data for others are unavailable. Lower melting points in trifluoromethoxy derivatives may correlate with reduced crystallinity .
  • Water Solubility : Insolubility in water is common due to hydrophobic CF₃/OCF₃ groups, limiting bioavailability without formulation aids .

Safety Profiles :

  • The discontinued status of the target compound may imply uncharacterized hazards. In contrast, 914635-43-1 is explicitly classified as a skin/eye irritant and organ toxicant .
  • Acute toxicity data are absent for most analogs, but fluorinated phenylacetic acids generally exhibit moderate hazards due to halogenated aromatic structures .

Regulatory and Handling Considerations

  • 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid (CAS 914635-43-1): Not listed under TSCA inventory, requiring compliance with regional hazardous substance regulations . Requires PPE (gloves, goggles) and ventilation during handling to mitigate inhalation and dermal exposure risks .
  • 4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS 886501-02-6):
    • Stable under recommended storage conditions (2–8°C) but may decompose at high temperatures (>290°C) .

Biological Activity

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylacetic acid backbone with multiple fluorine and chlorine substitutions, which significantly influence its biological activity. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.

The biological activity of 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : The compound may interact with specific receptors, altering signaling pathways that regulate cell proliferation and apoptosis.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for related phenylacetic acids, suggesting that 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid could possess comparable activity.

Case Studies

  • Cancer Cell Line Studies : In vitro studies have demonstrated that derivatives of phenylacetic acid can inhibit the growth of cancer cell lines such as MDA-MB-435 (melanoma) and HL-60 (leukemia). For example, related compounds showed IC50 values ranging from 0.229 µM to 0.996 µM across various cell lines, indicating potent antiproliferative activity .
  • Enzyme Activity Assays : Further investigations into enzyme inhibition revealed that compounds containing the trifluoromethyl group significantly enhance potency against specific targets like reverse transcriptase and certain cytochrome P450 enzymes .

Data Table: Biological Activity Summary

CompoundTargetActivityIC50 (µM)Reference
3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acidCancer Cell LinesAntiproliferativeTBD
Related Phenylacetic Acid DerivativeReverse TranscriptaseInhibitionTBD
Trifluoromethyl CompoundCytochrome P450 EnzymesInhibitionTBD

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is critical for enhancing biological activity. SAR studies suggest that modifications in the substitution pattern on the aromatic ring can lead to significant changes in potency and selectivity for target enzymes or receptors .

Q & A

Basic Question: What are the recommended analytical methods for characterizing 3-chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid in a research setting?

Answer:
Characterization typically involves a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection (≥99% purity verification) is standard for assessing purity . Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, 19^19F NMR) to resolve substituent positions and fluorine environments . Infrared (IR) spectroscopy can confirm functional groups like the carboxylic acid moiety (e.g., C=O stretch at ~1700 cm1^{-1}) . For quantitative analysis, liquid-liquid extraction (LLE) followed by LC-MS/MS is recommended for trace-level detection in environmental matrices .

Basic Question: How can researchers optimize the synthesis of 3-chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid at the laboratory scale?

Answer:
Key considerations include:

  • Precursor selection : Use halogenated phenylacetic acid derivatives (e.g., 3-fluoro-4-methoxyphenylacetic acid) as starting materials to introduce fluorine and trifluoromethyl groups efficiently .
  • Reaction conditions : Employ palladium-catalyzed cross-coupling for trifluoromethyl group installation under inert atmospheres .
  • Purification : Use column chromatography with silica gel or reverse-phase HPLC to isolate intermediates and final products .
  • Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of halogenating agents (e.g., SOCl2_2 for chlorination) .

Advanced Question: How should researchers address contradictions in spectral data (e.g., NMR vs. IR) for this compound?

Answer:
Contradictions may arise from solvent effects, impurities, or dynamic processes (e.g., tautomerism). Mitigation strategies include:

  • Multi-technique validation : Cross-validate NMR chemical shifts with computational tools (DFT calculations) and compare IR absorption bands with reference spectra from databases like NIST .
  • Deuteration studies : Use deuterated solvents to eliminate interference in 1^1H NMR .
  • Variable-temperature NMR : Resolve overlapping peaks caused by conformational exchange .
    Document all conditions (e.g., solvent, temperature) to ensure reproducibility .

Advanced Question: What methodologies are suitable for studying the environmental persistence of this compound and its degradation products?

Answer:

  • Degradation pathways : Perform photolysis/hydrolysis studies under controlled pH and UV light, monitoring via LC-MS/MS to identify intermediates like trifluoroacetic acid (TFA), a known persistent degradation product of trifluoromethyl groups .
  • Ecotoxicology assays : Use aquatic models (e.g., Daphnia magna) to assess acute toxicity, with endpoints linked to mitochondrial dysfunction due to fluorinated metabolites .
  • Environmental fate modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential based on logP values and trifluoromethyl group stability .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile halogenated byproducts .
  • Waste disposal : Segregate halogenated waste and consult institutional guidelines for professional disposal services to mitigate environmental release .

Advanced Question: How can computational chemistry aid in designing derivatives of this compound for medicinal chemistry applications?

Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications) .
  • QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ constants for substituents) with bioactivity data to optimize trifluoromethyl and chloro-fluoro interactions .
  • ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) based on logP and polar surface area .

Advanced Question: What strategies resolve low yields in multi-step syntheses involving halogenated intermediates?

Answer:

  • Intermediate stability : Protect reactive groups (e.g., carboxylic acid as methyl esters) during halogenation to prevent side reactions .
  • Catalyst optimization : Screen Pd/Cu catalysts for cross-coupling efficiency and reduce dehalogenation side reactions .
  • In-line analytics : Implement real-time monitoring (e.g., ReactIR) to identify bottlenecks in reaction pathways .

Basic Question: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Answer:

  • Detailed protocols : Document exact stoichiometry, solvent grades, and purification methods (e.g., HPLC gradient profiles) .
  • Reference standards : Use commercially available halogenated phenylacetic acid derivatives (e.g., 3-fluorophenylacetic acid) for calibration .
  • Collaborative validation : Share samples with independent labs for cross-testing via round-robin analyses .

Advanced Question: What are the implications of the compound’s fluorine substituents on its physicochemical properties?

Answer:

  • Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability but potentially reducing solubility .
  • Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in vivo .
  • Electronic effects : The electron-withdrawing nature of Cl/F substituents acidifies the carboxylic proton (pKa ~2.5–3.0), impacting ionization in biological systems .

Advanced Question: How can researchers link studies on this compound to broader theoretical frameworks in organofluorine chemistry?

Answer:

  • Mechanistic studies : Investigate the role of fluorine in transition-state stabilization during nucleophilic aromatic substitution .
  • Environmental impact : Connect trifluoromethyl degradation to global TFA accumulation trends, leveraging models from perfluorinated compound (PFC) research .
  • Structure-property relationships : Align findings with the "fluorine gauche effect" to predict conformational preferences in drug design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid

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